1H-Pyrazolo[4,3-d]pyrimidin-7-amine
Overview
Description
1H-Pyrazolo[4,3-d]pyrimidin-7-amine is a heterocyclic compound with the molecular formula C5H5N5. This compound is part of the pyrazolo[4,3-d]pyrimidine family, known for its diverse biological activities and potential therapeutic applications. The structure consists of a fused pyrazole and pyrimidine ring system, which contributes to its unique chemical properties and reactivity .
Scientific Research Applications
1H-Pyrazolo[4,3-d]pyrimidin-7-amine has significant applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Medicine: Explored for its anticancer properties due to its ability to inhibit CDK2, which is crucial for cell cycle regulation.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
Target of Action
The primary target of 1H-Pyrazolo[4,3-d]pyrimidin-7-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation. Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division and proliferation .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, particularly the transition from the G1 phase to the S phase . This disruption leads to the arrest of cell division and proliferation, thereby inhibiting the growth of cancer cells .
Pharmacokinetics
The compound’s molecular weight is 1351267 , which suggests it may have good bioavailability due to its small size
Result of Action
The result of this compound’s action is the significant inhibition of cell growth. Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within HCT cells .
Biochemical Analysis
Biochemical Properties
It has been found that similar pyrazolo[3,4-d]pyrimidine derivatives can act as inhibitors of CDK2, a cyclin-dependent kinase . This suggests that 1H-Pyrazolo[4,3-d]pyrimidin-7-amine might interact with enzymes such as CDK2 and potentially other proteins or biomolecules.
Cellular Effects
Similar compounds have shown significant inhibitory activity against various cell lines . This suggests that this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Similar compounds have been found to inhibit CDK2 . This suggests that this compound might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrazolo[4,3-d]pyrimidin-7-amine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 5-amino-1H-pyrazole-4-carbonitrile with formamide under reflux conditions can yield this compound . Another method includes the use of multi-component reactions involving pyrazole derivatives, aldehydes, and amines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazolo[4,3-d]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted pyrazolo[4,3-d]pyrimidine derivatives.
Comparison with Similar Compounds
- 1H-Pyrazolo[3,4-d]pyrimidin-4-amine
- 1H-Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 1H-Pyrazolo[3,4-b]pyridine
Uniqueness: 1H-Pyrazolo[4,3-d]pyrimidin-7-amine is unique due to its specific substitution pattern and its potent inhibitory activity against CDK2. Compared to other similar compounds, it exhibits superior cytotoxic activities against various cancer cell lines, making it a promising candidate for anticancer drug development .
Properties
IUPAC Name |
1H-pyrazolo[4,3-d]pyrimidin-7-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c6-5-4-3(1-9-10-4)7-2-8-5/h1-2H,(H,9,10)(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDXYVOXVJOKIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=C1N=CN=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20160776 | |
Record name | 7-Aminopyrazolo(4,3-d)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20160776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13877-56-0 | |
Record name | 1H-Pyrazolo[4,3-d]pyrimidin-7-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13877-56-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Aminopyrazolo(4,3-d)pyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013877560 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrazolo[4,3-d]pyrimidin-7-amine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81390 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Aminopyrazolo(4,3-d)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20160776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why are researchers interested in synthesizing 5,7-substituted pyrazolo[4,3-d]pyrimidine derivatives?
A1: Pyrazolo[4,3-d]pyrimidines have garnered significant interest in medicinal chemistry due to their potential as kinase inhibitors. [] This particular study focuses on synthesizing 5,7-substituted pyrazolo[4,3-d]pyrimidine derivatives as potential kinase inhibitors. Kinases play crucial roles in regulating various cellular processes, and their dysregulation is implicated in several diseases, making them attractive drug targets.
Q2: What is significant about the synthesis described in this paper?
A2: The research highlights the serendipitous discovery and characterization of a novel, highly conjugated heteroaromatic ring system, 4,9-dichloro-2,7-diisopropyl-1,3,5,5b,6,8,10,10b-octaazacyclopenta[h,i]aceanthrylene. [] This compound serves as a valuable intermediate in the synthesis of N-benzyl-5-chloro-3-isopropyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine, a key precursor for generating diverse pyrazolo[4,3-d]pyrimidine analogues. Notably, this synthetic route allows for further modifications at the 5 and 7 positions of the pyrazolo[4,3-d]pyrimidine scaffold.
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